4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Description

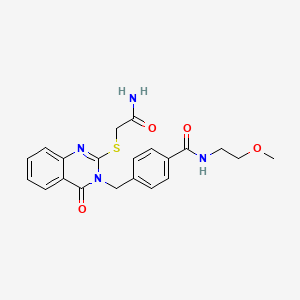

4-((2-((2-Amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a quinazolinone derivative characterized by a central 4-oxoquinazolin-3(4H)-one core. Key structural features include:

- A thioether linkage at position 2 of the quinazolinone ring, connecting it to a 2-amino-2-oxoethyl group.

- A benzamide moiety at position 3, substituted with a 2-methoxyethyl group via a methylene bridge.

This compound’s design likely targets enzyme inhibition (e.g., carbonic anhydrase or kinases) due to similarities with structurally related sulfonamide and acetamide derivatives . The 2-methoxyethyl group may enhance solubility, while the benzamide moiety could influence binding specificity compared to sulfonamide-based analogs.

Properties

IUPAC Name |

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-29-11-10-23-19(27)15-8-6-14(7-9-15)12-25-20(28)16-4-2-3-5-17(16)24-21(25)30-13-18(22)26/h2-9H,10-13H2,1H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJGYRHGMJFBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide , identified by CAS number 941877-51-6, is a member of the quinazoline derivative family. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, highlighting its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure integrates a benzamide moiety with a quinazoline core, indicative of its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 941877-51-6 |

| Molecular Formula | C21H22N4O4S |

| Molecular Weight | 426.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Quinazoline Core : This involves reactions between various aromatic amines and carbonyl-containing compounds.

- Thioether Functionalization : Incorporating thioether groups enhances biological activity.

- Benzamide Coupling : This step integrates the benzamide moiety, which is crucial for its pharmacological properties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in breast cancer and lung cancer models. A study demonstrated that modifications to the quinazoline structure could enhance solubility and bioavailability, which are critical for therapeutic applications .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial DNA synthesis or cell wall integrity .

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the effects of similar quinazoline derivatives on pancreatic β-cells, revealing potential applications in diabetes treatment by modulating stress responses.

- The study reported IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations.

- Antimicrobial Testing :

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. Studies involving related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound may possess similar properties due to its structural characteristics, which allow it to interact with bacterial targets and inhibit growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which play a vital role in numerous physiological processes. Inhibitors of CAs can be useful in treating conditions like glaucoma and certain types of cancer . The ability to modulate enzyme activity makes this compound a candidate for drug development targeting these pathways.

Case Study 1: Antimicrobial Screening

A study published in the GSC Biological and Pharmaceutical Sciences journal investigated the synthesis and antimicrobial activity of quinazoline derivatives. The results indicated that compounds with similar structures to 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide exhibited high activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity Research

In another research article, derivatives of quinazoline were synthesized and tested for their anticancer effects using various cancer cell lines. The findings suggested that modifications at specific positions significantly enhanced cytotoxicity, indicating that further exploration of this compound could lead to the development of effective cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Quinazolinone Derivatives

Key Observations:

Core Structure Variations: The target compound’s quinazolinone core is shared with sulfonamide derivatives (e.g., ), but differs from thiazole-chromenone hybrids (e.g., ). Quinazolinones are associated with kinase and carbonic anhydrase inhibition, while thiazole derivatives often exhibit antimicrobial activity .

Substituent Effects: Thioether Linkage: The 2-((2-amino-2-oxoethyl)thio) group in the target compound contrasts with methylthio () or aryl-substituted thioethers (). Position 3 Modifications: The N-(2-methoxyethyl)benzamide substituent in the target compound differs from sulfonamides (), which typically improve water solubility. The methoxyethyl group balances hydrophilicity and membrane permeability .

Physical Properties :

- Halogenated derivatives (e.g., 4-fluorophenyl in ) exhibit higher melting points (299–300°C) due to increased crystallinity, whereas the target compound’s flexible methoxyethyl group may reduce melting points.

Q & A

Q. What are the common synthetic routes and reaction conditions for preparing 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Thioether formation : Reacting a quinazolinone derivative with 2-amino-2-oxoethylthiol under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce the thioether moiety .

- Benzamide coupling : Using coupling agents like EDC/HOBt to attach the N-(2-methoxyethyl)benzamide group to the quinazoline core .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, hexane-EtOAc gradients) is employed to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent integration .

- Mass spectrometry (HRMS) for molecular weight validation .

- HPLC for purity assessment (>95% by UV detection at 254 nm) .

- Thin-layer chromatography (TLC) for real-time reaction monitoring .

Q. What are the standard protocols for initial biological screening of this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method for neurodegenerative disease applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Analog synthesis : Introduce substituents at the quinazoline C2 (e.g., halogens, methoxy) or modify the benzamide’s methoxyethyl group .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., thioether vs. sulfone derivatives) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like AChE or kinase enzymes .

Q. What mechanistic approaches elucidate the compound’s mode of action in cancer cell lines?

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .

- Cell cycle analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .

- Western blotting : Assess protein markers (e.g., Bcl-2, caspase-3) to map signaling pathways .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents .

- Metabolite identification : Use hepatocyte microsomes to identify unstable metabolites causing reduced in vivo activity .

- Formulation optimization : Develop nanoemulsions or PEGylated carriers to enhance solubility and tissue penetration .

Q. What strategies improve the compound’s aqueous solubility without compromising bioactivity?

- Polar substituents : Replace the methoxyethyl group with morpholine or piperazine to increase hydrophilicity .

- Prodrug design : Introduce phosphate or glycoside groups cleaved enzymatically in vivo .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with enhanced dissolution .

Data Analysis and Optimization

Q. How should researchers statistically validate contradictory results in enzyme inhibition assays?

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals across triplicate runs .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

- Cross-validation : Repeat assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What computational tools predict off-target interactions or toxicity risks?

- SwissADME : Predict ADME properties and blood-brain barrier permeability .

- ProTox-II : Estimate hepatotoxicity and carcinogenicity based on structural alerts .

- Molecular dynamics (MD) simulations : Analyze binding stability to off-targets like hERG channels .

Q. Which in silico methods guide the design of derivatives with improved metabolic stability?

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using human liver microsomes .

- MetaSite : Predict metabolic hotspots (e.g., thioether oxidation) for targeted deuteration or fluorination .

- QSAR models : Train machine learning algorithms on datasets of quinazoline derivatives to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.